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molecular formula C10H10ClN3OS B8387872 3-(2-Chloro-5-pyridinylmethyl)-2-(formylimino)-thiazolidine

3-(2-Chloro-5-pyridinylmethyl)-2-(formylimino)-thiazolidine

Cat. No. B8387872
M. Wt: 255.72 g/mol
InChI Key: GYKNNQOVPZMCIJ-UHFFFAOYSA-N
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Patent
US08309733B2

Procedure details

A mixture of 3-(2-Chloro-5-pyridinylmethyl)-2-iminothiazolidine (227 mg, 1.1 mmol) and 10 ml of ethyl formate was heated at the boiling point of ethyl formate for 5 hours with stirring. After distilling the excessive ethyl formate off followed by purification by a silica gel column chromatography, the resultant intended solid was washed with diethyl ether. Yield: 32 mg (13%). Melting point: 99-100° C.
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:13][CH2:12][S:11][C:10]2=[NH:14])=[CH:4][N:3]=1.[CH:15](OCC)=[O:16]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:13][CH2:12][S:11][C:10]2=[N:14][CH:15]=[O:16])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)CN1C(SCC1)=N
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling the excessive ethyl formate
CUSTOM
Type
CUSTOM
Details
off followed by purification by a silica gel column chromatography
WASH
Type
WASH
Details
was washed with diethyl ether

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1)CN1C(SCC1)=NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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